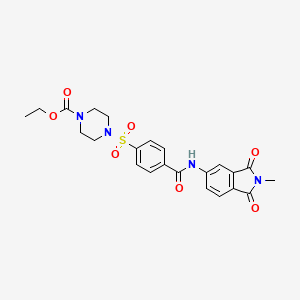
Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-5-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-5-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H24N4O7S and its molecular weight is 500.53. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-5-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-5-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-5-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate involve complex synthetic pathways to create novel derivatives with potential therapeutic applications. For instance, Sharma et al. (2014) described the synthesis of novel carbazole derivatives, highlighting the methodological approach to creating compounds with significant antibacterial and antifungal activity, and some showing activity against human breast cancer cell lines (Sharma et al., 2014). Similarly, Akhaja and Raval (2013) synthesized new carbodithioate derivatives, evaluating their antibacterial, antifungal, antitubercular, and antimalarial activities, showcasing the potential of such compounds in chemotherapy against tuberculosis and malaria (Akhaja & Raval, 2013).
Biological Evaluation
The biological evaluation of derivatives shows a range of activities that could be beneficial in developing new therapeutic agents. For example, Lecanu et al. (2010) reported on a compound designed for neuroprotection in Alzheimer's disease, highlighting its multi-target therapeutic approach (Lecanu et al., 2010). This compound inhibits acetylcholinesterase activity and protects against Aβ42 toxicity, suggesting its potential as a novel therapeutic strategy for Alzheimer's disease.
Antimicrobial and Anticancer Activities
Compounds related to Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-5-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate have been evaluated for their antimicrobial and anticancer activities. Krishnamurthy et al. (2011) synthesized novel sulfonamide and carboxamide derivatives, showing potent inhibitory activity against certain bacteria, highlighting the potential of these compounds as antimicrobial agents (Krishnamurthy et al., 2011). Moreover, the study by Guianvarc’h et al. (2004) on sulfonamide derivatives of epipodophyllotoxin indicated their potent topoisomerase II poisoning activity, suggesting their use as cytotoxic agents in cancer therapy (Guianvarc’h et al., 2004).
properties
IUPAC Name |
ethyl 4-[4-[(2-methyl-1,3-dioxoisoindol-5-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O7S/c1-3-34-23(31)26-10-12-27(13-11-26)35(32,33)17-7-4-15(5-8-17)20(28)24-16-6-9-18-19(14-16)22(30)25(2)21(18)29/h4-9,14H,3,10-13H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKLJUHLNIPQIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)N(C4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-5-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({3-Methoxy-4-[(4-methoxybenzyl)oxy]phenyl}methylene)(methyl)ammoniumolate](/img/structure/B2563863.png)
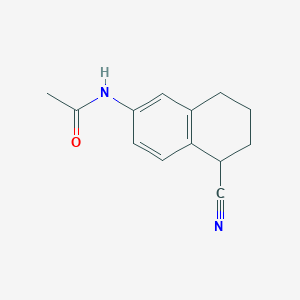
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B2563867.png)
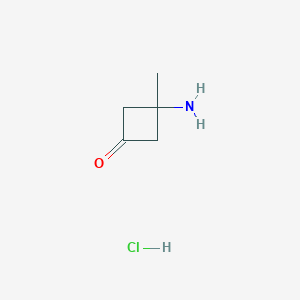
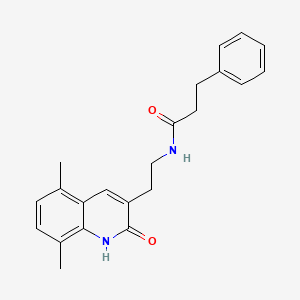

![methyl 3-({[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)benzoate](/img/structure/B2563875.png)
![1-[(2,4-Dichlorobenzyl)sulfonyl]-2-(3,4-dichlorophenyl)-2-propanol](/img/structure/B2563877.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2563879.png)
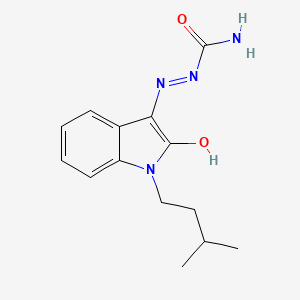

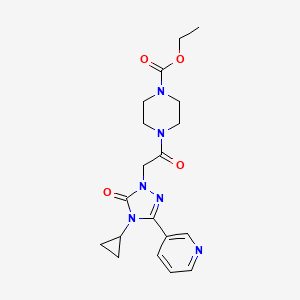
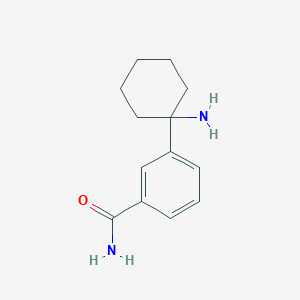
![4-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2563886.png)